5-Amino-4-chloro-2-methylbenzonitrile
Overview
Description
5-Amino-4-chloro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position, a chloro group at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile or electrophile used.
Oxidation: Products include 5-nitro-4-chloro-2-methylbenzonitrile.
Reduction: Products include 5-amino-4-chloro-2-methylbenzene.
Scientific Research Applications
5-Amino-4-chloro-2-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzonitrile: Lacks the amino group at the 5-position.
5-Amino-2-methylbenzonitrile: Lacks the chloro group at the 4-position.
5-Amino-4-chlorobenzonitrile: Lacks the methyl group at the 2-position.
Uniqueness
5-Amino-4-chloro-2-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-amino-4-chloro-2-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATWCXAEIOOQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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